![molecular formula C19H11ClN2O3S B2367234 2-Chlor-N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamid](/img/structure/B2367234.png)
2-Chlor-N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H11ClN2O3S and its molecular weight is 382.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Aktivität
Die Verbindung wurde synthetisiert und auf ihre anti-inflammatorische Aktivität in vitro untersucht . Die Ergebnisse zeigten, dass sie eine bessere Aktivität im Vergleich zum Standard Ibuprofen aufwies .
Antitumoraktivität
7-Amino-, 4-Methylcumarinderivate, die strukturell der fraglichen Verbindung ähneln, haben eine Antitumoraktivität gezeigt .
Anti-HIV-Aktivität
Studien an Cumarinderivaten haben auch eine Anti-HIV-Aktivität gezeigt .
Antibakterielle und antifungale Aktivität
Die Derivate der Verbindung haben eine antibakterielle Aktivität gegen verschiedene Bakterien wie Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus und Streptococcus pyogenes gezeigt . Sie zeigten auch eine antifungale Aktivität gegen Candida albicans, Aspergillus niger und Aspergillus clavatus .
Antikoagulanzaktivität
Cumarinderivate haben sich als Antikoagulanzien erwiesen und wirken als Inhibitoren des Enzyms VKOR, Vitamin-K-Epoxidreduktase .
Zentralnervensystem-Stimulans
Diese Verbindungen haben zentrale Nervensystem-stimulierende Wirkungen gezeigt .
Antioxidative Aktivität
Hydroxycumarine, die strukturell der Verbindung ähneln, sollen eine starke antioxidative und schützende Wirkung gegen oxidativen Stress besitzen, indem sie reaktive Sauerstoffspezies abfangen .
Pharmazeutische Anwendungen
Chlor, ein Bestandteil der Verbindung, ist ein wichtiger Bestandteil von Medikamenten, die für die Behandlung einer Vielzahl von Krankheiten wie Meningitis, Cholera, Pest, Typhus, bakterielle Hautinfektionen sowie Erkrankungen des Atmungs- und Nervensystems unerlässlich sind .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O3S/c20-14-7-3-2-6-12(14)17(23)22-19-21-15(10-26-19)13-9-11-5-1-4-8-16(11)25-18(13)24/h1-10H,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYHHBOVYKUFTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
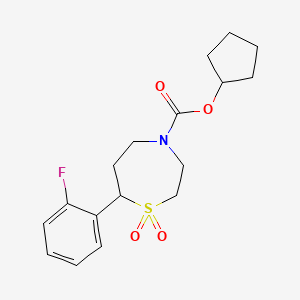

![6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2367153.png)
![2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2367154.png)
![4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B2367156.png)
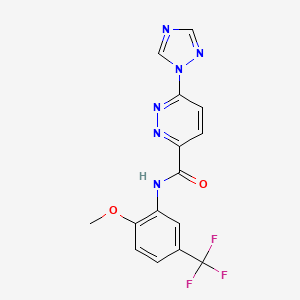
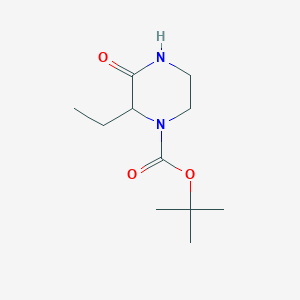

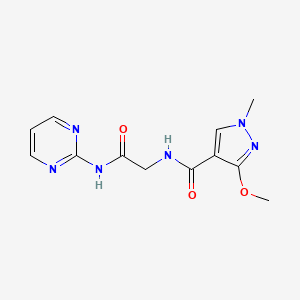
![Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2367163.png)
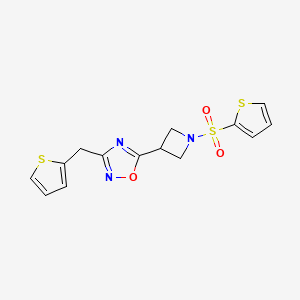
![N-cyclopropyl-N-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2367171.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2367172.png)
![N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2367173.png)
